molecular formula C15H19BN2O2 B1530567 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole CAS No. 1312478-63-9

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Cat. No.: B1530567
CAS No.: 1312478-63-9
M. Wt: 270.14 g/mol
InChI Key: GEHYGTZFIJRNRN-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a versatile boronic ester pinacol intermediate that is instrumental in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heterobiaryl architectures. Its primary research value lies in the synthesis of pharmaceutical candidates, particularly serving as a key building block for compounds that target kinase enzymes. For instance, this specific boronate has been utilized in the development of potent Dihydroorotate Dehydrogenase (DHODH) inhibitors with demonstrated immunomodulatory activity, as confirmed by X-ray crystallography showing the pyrazole-phenyl moiety occupying the active site. Furthermore, its application extends to the synthesis of molecular fragments for BTK kinase inhibitors , highlighting its utility in probing signaling pathways relevant in oncology and immunology. The presence of the stable pinacol boronate group ensures good handling properties and reactivity, making this compound a critical reagent for medicinal chemists aiming to rapidly generate diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17-18/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHYGTZFIJRNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312478-63-9
Record name 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between a halogenated pyrazole derivative and a boronic ester. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable tool in the design of enzyme inhibitors. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to analogs with modifications in the pyrazole ring substituents, boronic ester positioning, and additional functional groups. Below is a detailed analysis:

Table 1: Structural Comparison
Compound Name Substituents/Modifications Molecular Weight Key Properties Applications References
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (Target) Para-phenyl group on pyrazole ~310 (estimated) Enhanced conjugation, moderate reactivity Drug intermediates, cross-coupling
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl group on pyrazole 284.16 Higher reactivity due to electron-donating methyl; lower steric hindrance Pesticide intermediates
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Meta-phenyl group on pyrazole 270.14 Reduced conjugation efficiency; steric hindrance in coupling reactions Specialty chemical synthesis
1-(3,5-Difluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 3,5-Difluorobenzyl group 366.19 Enhanced metabolic stability; electron-withdrawing fluorine improves stability Pharmaceutical lead optimization
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Dimethoxyethyl chain 296.15 Improved solubility in polar solvents; flexible side chain Solubility-driven applications
Table 2: Reaction Performance
Compound Reaction Partner Catalyst Yield Conditions Reference
Target Compound 8-(3-Bromo-5-chloropyridin-4-yl) Pd(dppf)Cl₂·CH₂Cl₂ 65% Microwave, 100°C
1-Methyl-4-(tetramethyl-dioxaborolan) 4-Chloroisoquinoline-6-carbonitrile Pd(dppf)Cl₂·CH₂Cl₂ 77% Conventional heating
1-(3,5-Difluorobenzyl)-4-(tetramethyl) 2-Fluoropyridin-4-yl boronic acid Pd(OAc)₂, XantPhos 82% 60°C, 2 h

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazoles and incorporates a boron-containing moiety, which is significant in various biological applications. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₉BN₂O₂
  • Molecular Weight : 253.19 g/mol
  • CAS Number : 1002334-12-4
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets through the boron atom's unique properties. Boron compounds are known to influence enzyme activity and cellular signaling pathways. Specifically, the dioxaborolane structure may facilitate interactions with nucleophiles in biological systems.

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances these effects by potentially inhibiting key enzymes involved in tumor growth and metastasis. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines.

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of various kinases involved in cancer progression. For instance, it has shown promise as a selective inhibitor of pyruvate dehydrogenase kinase (PDK), which is implicated in metabolic regulation and cancer metabolism .

Neuroprotective Effects

There are indications that pyrazole derivatives may also possess neuroprotective properties. The modulation of oxidative stress and inflammation pathways is critical for neuroprotection. Compounds with similar structures have been reported to reduce neuronal cell death in models of neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study evaluated the effects of a related pyrazole compound on breast cancer cell lines. Results indicated a significant reduction in cell viability with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Study 2: Neuroprotection in Animal Models

In a rodent model of ischemic stroke, administration of a related pyrazole derivative resulted in reduced infarct size and improved neurological scores. This effect was associated with decreased levels of pro-inflammatory cytokines and enhanced antioxidant enzyme activities.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits PDK activity
NeuroprotectionReduces neuronal cell death

Q & A

Q. Advanced Analytical Techniques

  • X-ray Diffraction : Determines crystal packing and bond angles. A derivative, 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, was analyzed via single-crystal X-ray, confirming planarity of the pyrazole-boronate system .
  • DFT Studies : Computational modeling validates experimental geometries and electronic properties, such as HOMO-LUMO gaps .

What role does this compound play in medicinal chemistry research?

Intermediate in Drug Discovery
The compound is a key intermediate in synthesizing bioactive molecules. For example, it was used in preparing PDE2A inhibitors (e.g., PF-06815189) via late-stage functionalization . Its boronic ester moiety facilitates modular derivatization for structure-activity relationship (SAR) studies.

What are the best practices for handling and storing this compound?

Q. Basic Laboratory Protocols

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the boronic ester .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid decomposition.

How can researchers address contradictions in reported biological activities of derivatives?

Advanced Data Analysis
Discrepancies in bioactivity (e.g., anti-cancer vs. neuroprotective effects) may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
  • Structural Modifications : Subtle changes in substituents (e.g., trifluoromethyl groups) alter target binding .
  • Metabolic Stability : Assess microsomal oxidation profiles to identify active metabolites .

How do solvent and catalyst choices impact reaction outcomes in Suzuki couplings?

Methodological Case Study
Low-Yield Example : A synthesis of 3-(4-(dioxaborolan-2-yl)phenyl)morpholine yielded 27% due to poor solubility in hexanes/EtOAc, necessitating column chromatography with triethylamine additive .

Factor Impact
Catalyst (Pd₂(dba)₃) Enhances coupling efficiency for sterically hindered substrates
Solvent (Dioxane) Improves boronic ester stability vs. protic solvents (e.g., ethanol)
Ligand (XPhos) Reduces catalyst poisoning in heteroaromatic systems

What computational tools are used to predict reactivity of this compound?

Advanced Computational Chemistry
Density Functional Theory (DFT) calculates:

  • Electrophilicity : Boron center’s reactivity in cross-couplings.
  • Conformational Stability : Pyrazole ring torsional angles .

How is this compound applied in materials science?

Advanced Applications
It is incorporated into:

  • Donor–Acceptor Dyads : For studying intramolecular charge transfer in optoelectronic materials .
  • Metal-Organic Frameworks (MOFs) : As a linker for porous materials with tunable luminescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.